molecular formula C34H51N5O7S B13733596 (2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium

(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium

Cat. No.: B13733596
M. Wt: 673.9 g/mol
InChI Key: IJTREBSXPVITRM-FTBISJDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-ARG(PMC)-OH CHA involves the protection of the amino groups of arginine residues with a benzyloxycarbonyl (Z) group. The protected arginine is then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

Z-ARG(PMC)-OH CHA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the amide bond releases the fluorogenic group, 7-amido-4-methylcoumarin, which can be detected spectrophotometrically .

Common Reagents and Conditions

    Reagents: Cathepsin B, buffer solutions (e.g., phosphate-buffered saline)

    pH 7.4, 37°C

Major Products Formed

The major product formed from the hydrolysis of Z-ARG(PMC)-OH CHA is 7-amido-4-methylcoumarin, which exhibits fluorescence upon release .

Mechanism of Action

Z-ARG(PMC)-OH CHA exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the amide bond between the arginine residues and the 7-amido-4-methylcoumarin group, releasing the fluorogenic compound. This reaction allows for the quantification of cathepsin B activity based on the fluorescence intensity .

Properties

Molecular Formula

C34H51N5O7S

Molecular Weight

673.9 g/mol

IUPAC Name

(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32(26(29)30)15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H3,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t22-;/m0./s1

InChI Key

IJTREBSXPVITRM-FTBISJDPSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCC[C@@H](C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCCC(C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+]

Origin of Product

United States

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